3-(3,4-Diethoxyphenyl)-1-(pyridin-3-yl)benzo[f]quinoline
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Overview
Description
3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core fused with a benzene ring and substituted with a pyridine ring and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(3,3-DIMETHYL-6,7-DIETHOXY-3,4-DIHYDROISOQUINOLIN-1-YL)CARBOXYLIC ACID: Another compound with diethoxy groups but different core structure.
Uniqueness
3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE is unique due to its specific substitution pattern and the combination of quinoline, benzene, and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C28H24N2O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline |
InChI |
InChI=1S/C28H24N2O2/c1-3-31-26-14-12-20(16-27(26)32-4-2)25-17-23(21-9-7-15-29-18-21)28-22-10-6-5-8-19(22)11-13-24(28)30-25/h5-18H,3-4H2,1-2H3 |
InChI Key |
ZUQUWPUPUBAHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5)OCC |
Origin of Product |
United States |
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